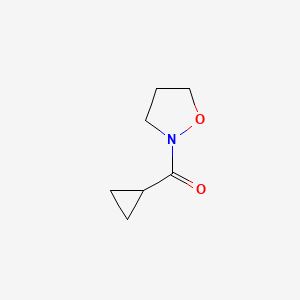
RCS-4 N-(5-hydroxypentyl) metabolite
Overview
Description
RCS-4 N-(5-hydroxypentyl) metabolite is a potential metabolite of RCS-4 . RCS-4 is a synthetic cannabinoid that has been detected in herbal mixtures . This metabolite is structurally similar to certain JWH compounds, synthetic cannabinoids used in herbal mixtures meant to mimic cannabis .
Synthesis Analysis
RCS-4 N-(5-hydroxypentyl) metabolite is a major urinary metabolite of RCS-4, characterized by O-demethylation/monohydroxylation of the N-pentyl chain . Its metabolism has been derived using GC-MS analysis .Molecular Structure Analysis
The molecular formula of RCS-4 N-(5-hydroxypentyl) metabolite is C21H23NO3 . The formal name of this compound is (1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methoxyphenyl)-methanone .Physical And Chemical Properties Analysis
The molecular weight of RCS-4 N-(5-hydroxypentyl) metabolite is 337.4 . The solubility of this compound in DMF is 5 mg/ml, in DMSO is 3 mg/ml, and in Ethanol is 10 mg/ml .Scientific Research Applications
Identification of Metabolites in Urine : Kavanagh et al. (2012) reported the identification of RCS-4 metabolites in urine samples from individuals hospitalized due to drug intoxication. They identified metabolites resulting from various biotransformation processes like aromatic monohydroxylation and dihydroxylation, key for identifying RCS-4 ingestion (Kavanagh et al., 2012).
Human Hepatocyte Metabolism Study : Gandhi et al. (2014) presented a study using human hepatocytes and TOF-MS to identify 18 RCS-4 metabolites. Their findings are crucial for developing clinical and forensic screening methods for detecting RCS-4 consumption (Gandhi et al., 2014).
Comparison with Animal Models : Schaefer et al. (2017) compared the metabolic patterns of RCS-4 in pig urine with those in humans. Their research is significant for understanding the pharmacokinetic properties of synthetic cannabinoids (Schaefer et al., 2017).
Synthesis of Metabolites for Synthetic Cannabinoids : McKinnie et al. (2018) developed a method for synthesizing the 5-fluoro-4-hydroxypentyl side chain metabolites of synthetic cannabinoids. This method aids in studying the metabolic pathways of these compounds (McKinnie et al., 2018).
Study on N-alkyl-arylcyclohexylamines : Wallach et al. (2016) synthesized and characterized N-alkyl-arylcyclohexylamines, including RCS-4, to assist in identifying emerging substances of abuse (Wallach et al., 2016).
properties
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQWYBPFQLBKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043065 | |
| Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RCS-4 N-(5-hydroxypentyl) metabolite | |
CAS RN |
1379604-66-6 | |
| Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)





![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)
![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)



